molecular formula C26H36O4 B13757539 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate

4-n-Octyloxyphenyl 4-n-pentyloxybenzoate

Cat. No.: B13757539
M. Wt: 412.6 g/mol
InChI Key: VDTCVKLVMVTSMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate typically involves the esterification of 4-n-octyloxyphenol with 4-n-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-n-Octyloxyphenyl 4-n-pentyloxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-n-Octyloxyphenyl 4-n-pentyloxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is primarily related to its ability to form liquid crystalline phases. These phases can influence the alignment and orientation of molecules, which is crucial in applications such as display technologies and sensors. The molecular targets and pathways involved include interactions with other mesogenic compounds and the formation of ordered structures at specific temperatures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-n-Octyloxyphenyl 4-n-pentyloxybenzoate is unique due to its specific mesophase behavior and the temperature ranges at which these phases occur. This makes it particularly suitable for applications requiring precise control of molecular alignment and phase transitions .

Properties

Molecular Formula

C26H36O4

Molecular Weight

412.6 g/mol

IUPAC Name

(4-octoxyphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C26H36O4/c1-3-5-7-8-9-11-21-29-24-16-18-25(19-17-24)30-26(27)22-12-14-23(15-13-22)28-20-10-6-4-2/h12-19H,3-11,20-21H2,1-2H3

InChI Key

VDTCVKLVMVTSMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

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